3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Description

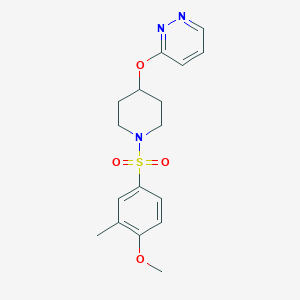

This compound features a pyridazine core substituted with a piperidin-4-yloxy group, where the piperidine nitrogen is further functionalized by a 4-methoxy-3-methylphenylsulfonyl moiety.

Properties

IUPAC Name |

3-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-13-12-15(5-6-16(13)23-2)25(21,22)20-10-7-14(8-11-20)24-17-4-3-9-18-19-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQVMJDCCJVRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 396.48 g/mol. Its structure features:

- A pyridazine ring

- A piperidine moiety linked via an ether bond

- A sulfonyl group that enhances reactivity and biological activity

These structural elements position the compound as a candidate for various pharmacological applications due to its ability to interact with biological targets.

Synthesis

The synthesis of 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, including:

- Formation of the piperidine derivative.

- Introduction of the sulfonyl group.

- Coupling with the pyridazine moiety.

The synthesis pathway is critical for ensuring the purity and yield of the compound, which can influence its biological activity.

Pharmacological Properties

Preliminary studies indicate that 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine exhibits significant biological activities, particularly:

- Anti-inflammatory properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Analgesic effects : Its potential to alleviate pain suggests applications in pain management therapies.

Research indicates that this compound may interact with specific enzymes or receptors, influencing their activity. The sulfonyl group is believed to form strong interactions with proteins and enzymes, potentially modulating their functions.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine. Here’s a comparison table:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | Anti-inflammatory, analgesic | |

| Compound B | Antimicrobial | |

| Compound C | Anticancer |

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in cell cultures, indicating its potential use in treating conditions like arthritis.

- Analgesic Effects : Animal models showed that administration of the compound led to a marked decrease in pain responses, comparable to standard analgesics.

- Enzymatic Interaction Studies : Research utilizing enzyme assays indicated that 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine could inhibit specific enzymes involved in pain pathways.

Scientific Research Applications

3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a chemical compound with the molecular formula and a molecular weight of 363.4 . It features a pyridazine ring and a piperidine moiety linked via an ether bond. The sulfonyl group attached to the piperidine enhances its reactivity and biological activity.

Scientific Research Applications

3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a versatile material with potential applications in various fields.

Potential Therapeutic Applications

- Anti-inflammatory and Analgesic Properties: Preliminary studies suggest that 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine may possess anti-inflammatory and analgesic properties, making it a candidate for treating inflammatory diseases.

- Enzyme and Receptor Interactions: Its structural components allow it to interact with various enzymes and receptors, potentially modulating their activity. Further research is needed to fully elucidate these interactions and assess their implications for drug development.

Drug Discovery

This compound is characterized by its structural features, including a pyridazine ring and a piperidine moiety, making it a potential candidate for pharmacological applications due to its ability to interact with biological targets. Studies on the interactions of 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine with biological targets are crucial for understanding its mechanism of action. Initial findings indicate that it may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

Related Compounds

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The target compound’s piperidine ring is modified by a 4-methoxy-3-methylphenylsulfonyl group. Comparisons with related structures include:

Key Observations :

Core Heterocycle Modifications

The pyridazine core in the target compound is unsubstituted except for the piperidinyloxy group. Analogous compounds with additional substituents include:

Key Observations :

- Substituent position : Substituents at position 6 (e.g., pyrazole in ) may sterically hinder interactions compared to the unsubstituted pyridazine in the target compound.

- Chlorine/methoxy groups : In 8c , chloro and methoxy groups on the benzamide moiety improve synthetic yield (65.2%) and solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the piperidine nitrogen using 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) . Subsequent coupling of the sulfonylated piperidine with pyridazine derivatives requires activation via Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) or SNAr reactions under reflux in polar aprotic solvents like DMF . Key intermediates should be purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C-NMR : Analyze characteristic peaks for the sulfonyl group (δ ~3.1 ppm for CH3 in methoxy, δ ~7.5–8.5 ppm for aromatic protons) and pyridazine ring (δ ~8.9 ppm for pyridazine protons). Piperidine ring conformation (chair vs. boat) can be inferred from coupling constants .

- IR Spectroscopy : Confirm sulfonyl S=O stretches at ~1150–1300 cm⁻¹ and pyridazine C=N stretches at ~1600 cm⁻¹ .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What safety protocols are critical when handling sulfonylated piperidine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for sulfonylation and pyridazine coupling?

- Methodological Answer :

- DFT Calculations : Optimize transition states for sulfonylation using Gaussian 16 at the B3LYP/6-31G(d) level to identify energy barriers and regioselectivity .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on coupling efficiency using GROMACS .

- In Silico Screening : Predict byproduct formation (e.g., over-sulfonylation) with ChemAxon or Schrödinger Suite .

Q. How should researchers address contradictions in reported bioactivity data for sulfonamide-piperidine hybrids?

- Methodological Answer :

- Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., known kinase inhibitors) .

- Impurity Profiling : Quantify synthetic byproducts (e.g., des-methyl analogs) via HPLC-MS and correlate with bioactivity discrepancies .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) at ≤0.1% to avoid aggregation artifacts in cellular assays .

Q. What experimental design strategies optimize reaction yields while minimizing side products?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a Box-Behnken design to evaluate temperature (20–80°C), solvent polarity (DMAP vs. acetonitrile), and catalyst loading (0.5–5 mol%) .

- In Situ Monitoring : Use ReactIR to track sulfonylation progress and terminate reactions at >90% conversion .

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) for improved sustainability and easier separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.